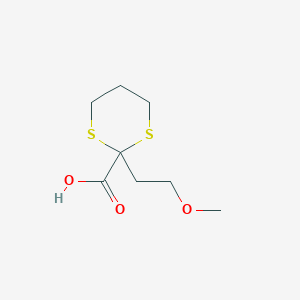

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylicacid

Description

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid is a sulfur-containing heterocyclic compound featuring a 1,3-dithiane ring substituted at position 2 with both a carboxylic acid (-COOH) and a 2-methoxyethyl (-CH2CH2OCH3) group.

Properties

Molecular Formula |

C8H14O3S2 |

|---|---|

Molecular Weight |

222.3 g/mol |

IUPAC Name |

2-(2-methoxyethyl)-1,3-dithiane-2-carboxylic acid |

InChI |

InChI=1S/C8H14O3S2/c1-11-4-3-8(7(9)10)12-5-2-6-13-8/h2-6H2,1H3,(H,9,10) |

InChI Key |

ISQNDITWRUQXIE-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1(SCCCS1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,3-Dithiane Core

The 1,3-dithiane ring is typically formed by the condensation of a carbonyl compound (aldehyde or ketone) with 1,3-propanedithiol under acidic conditions. This thioacetalization protects the carbonyl and sets the stage for further functionalization.

Installation of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position can be introduced by oxidation of the corresponding methyl or other precursor substituents or by employing electrophiles that introduce carboxylate functionality directly. One approach involves the reaction of the 2-lithio-1,3-dithiane with carbon dioxide (dry ice) to form the carboxylate intermediate, which upon acidic workup yields the carboxylic acid.

Alternatively, oxidation of a methylthioethyl substituent to the corresponding carboxylic acid can be achieved through oxidative cleavage methods, though direct lithiation and carboxylation are more straightforward and commonly preferred.

Detailed Preparation Methodology

This sequence is supported by the general synthetic strategies reported in the literature for 1,3-dithiane derivatives.

Alternative Synthetic Approaches and Considerations

Use of Protected Intermediates: Protection of hydroxyl groups or other functionalities during synthesis may be necessary if the starting materials or intermediates contain sensitive groups. For example, methoxyethyl groups can be introduced via protected precursors or through selective deprotection steps.

Oxidation Methods: If starting from a methylthioethyl substituent, oxidation to carboxylic acid can be achieved by reagents such as potassium permanganate or chromium-based oxidants, but these methods are less selective and may lead to overoxidation or side reactions.

Enzymatic Resolution and Stereochemistry: For chiral variants or enantiomerically enriched products, enzymatic resolution or chiral auxiliaries may be employed, as seen in related oxathiolane nucleoside syntheses.

Summary of Key Research Findings and Yields

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the dithiane ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

Substitution: Sodium hydride, DMF as solvent.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced dithiane derivatives.

Substitution: Various substituted dithiane derivatives.

Scientific Research Applications

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring stabilizes the carbonyl group, preventing unwanted reactions during synthetic processes. The methoxyethyl group enhances the solubility and reactivity of the compound, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

(a) 2-Methyl-1,3-dithiane-2-carboxylic Acid (CAS 4901-19-3)

- Substituents : Methyl (-CH3) and carboxylic acid at position 2.

- Molecular Formula : C6H10O2S2.

- Key Differences: The smaller methyl group reduces steric bulk and polarity compared to the methoxyethyl group. This likely decreases aqueous solubility and alters binding affinity in biological systems.

(b) Ethyl 1,3-Dithiane-2-carboxylate (CAS 20462-00-4)

- Substituents : Ethyl ester (-COOEt) at position 2.

- Molecular Formula : C7H12O2S2.

- Key Differences: The ester group enhances lipophilicity, making it more suitable as a prodrug. Hydrolysis of the ester (e.g., via alkaline conditions) can yield the corresponding carboxylic acid, a strategy noted in benzothiazine derivatives () .

(c) Boronic Acid Derivatives ()

- Example: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid.

- Key Differences: While structurally distinct (boronic acid vs. The boronic acids demonstrated potent inhibition of fungal histone deacetylases (IC50 ~1 µM), hinting that the methoxyethyl group may enhance bioactivity .

Comparative Data Table

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Bioactivity |

|---|---|---|---|---|

| 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid* | C8H12O3S2 | -COOH, -CH2CH2OCH3 | 236.3 (calculated) | Higher polarity; unconfirmed bioactivity |

| 2-Methyl-1,3-dithiane-2-carboxylic acid | C6H10O2S2 | -COOH, -CH3 | 178.3 | Discontinued; limited stability |

| Ethyl 1,3-Dithiane-2-carboxylate | C7H12O2S2 | -COOEt | 192.3 | Prodrug potential; lipophilic |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | C16H19BO4 | Boronic acid, 2-methoxyethyl | 294.1 | IC50 ~1 µM (fungal HDAC inhibition) |

*Calculated molecular weight based on structural formula.

Biological Activity

2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid is a compound belonging to the class of dithianes, known for their diverse biological activities. This article explores the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.

Antibacterial Activity

Research has shown that compounds containing the dithiane structure exhibit significant antibacterial properties. In a study involving various derivatives of dithianes, 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid demonstrated effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against Staphylococcus aureus and Enterococcus faecalis , with MIC values around 16 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 16 |

| Listeria monocytogenes | 16 |

Antifungal Activity

The antifungal potential of 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid was also evaluated. It exhibited noteworthy activity against various fungal strains, including Candida albicans and Candida glabrata , with an MIC of 16 µg/mL. These findings suggest that this compound may serve as a promising antifungal agent .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Candida glabrata | 16 |

| Candida tropicalis | 16 |

Case Study 1: Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial efficacy of several dithiane derivatives. The study found that 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid exhibited comparable potency to established antimicrobial agents like methylene bisthiocyanate (MBT), particularly effective within one hour of exposure as opposed to MBT's delayed action .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of dithiane compounds revealed that modifications in the side chains significantly influenced their biological activity. The presence of the methoxyethyl group in 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid was identified as a key factor enhancing its antibacterial properties against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via ester hydrolysis of its ethyl ester derivative (e.g., Ethyl 1,3-dithiane-2-carboxylate, CAS 20462-00-4), followed by functionalization with a methoxyethyl group. Key steps include:

- Ester hydrolysis : Use aqueous NaOH or LiOH under reflux, monitoring progress via HPLC to ensure complete conversion .

- Alkylation : Introduce the methoxyethyl group using 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

- Data Contradictions : Yields may vary (40–75%) depending on solvent purity and reaction time optimization. Conflicting reports on the necessity of protecting the dithiane ring during alkylation require systematic testing .

Q. How can the structural integrity of 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid be validated?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm the dithiane ring (δ 2.5–3.5 ppm for S–CH₂–S) and methoxyethyl group (δ 3.3–3.5 ppm for OCH₃).

- FT-IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).

- HPLC/MS : Ensure >95% purity using a C18 column and mobile phase of acetonitrile/water with 0.1% formic acid .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Stability tests under controlled environments:

- Thermal Stability : Store at 2–8°C in amber vials to prevent photodegradation. TGA analysis shows decomposition onset at ~150°C .

- Hydrolytic Sensitivity : Avoid prolonged exposure to moisture; the dithiane ring may undergo hydrolysis in acidic/basic conditions. Pre-formulation studies recommend lyophilization for long-term storage .

Advanced Research Questions

Q. How does the dithiane ring influence catalytic behavior in asymmetric synthesis?

- Methodology : Investigate its role as a chiral auxiliary or ligand:

- Coordination Studies : Use X-ray crystallography to analyze metal complexes (e.g., with Pd or Rh) for catalytic cross-coupling reactions.

- Enantioselectivity Screening : Compare ee values in model reactions (e.g., aldol additions) using derivatives with/without the dithiane moiety. Recent studies suggest enhanced stereocontrol due to sulfur’s electron-donating effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Address variability in antimicrobial assays:

- Standardized Protocols : Use CLSI guidelines for MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Metabolomic Profiling : LC-MS-based metabolomics can identify off-target effects (e.g., disruption of bacterial membrane integrity vs. enzyme inhibition) .

Q. How can computational modeling predict reactivity in novel derivatives of this compound?

- Methodology : Apply DFT calculations and molecular docking:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.